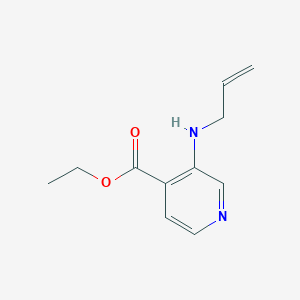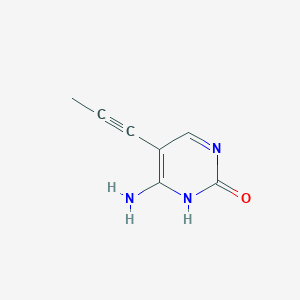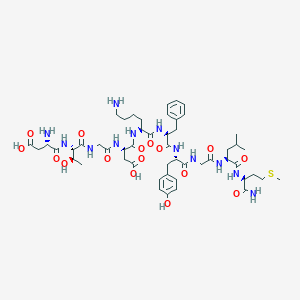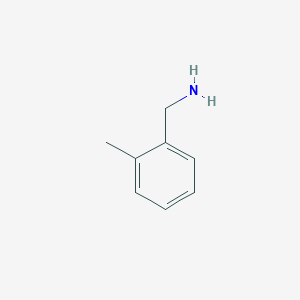
Ethyl 3-allylaminopyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-allylaminopyridine-4-carboxylate is a chemical compound that has been widely studied due to its potential applications in medicinal chemistry. It is a pyridine-based compound that has an allylamine functional group and an ethyl ester group. This compound has shown promising results in scientific research for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 3-allylaminopyridine-4-carboxylate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting specific enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects:
Ethyl 3-allylaminopyridine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as the growth of various fungi and bacteria. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 3-allylaminopyridine-4-carboxylate in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on Ethyl 3-allylaminopyridine-4-carboxylate. One potential direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for potential use in drug development. Finally, the potential toxicity of this compound needs to be investigated to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of Ethyl 3-allylaminopyridine-4-carboxylate can be achieved through a multistep process. The first step involves the reaction of 3-aminopyridine with allyl bromide to form 3-allylaminopyridine. This compound is then reacted with ethyl chloroformate to form Ethyl 3-allylaminopyridine-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 3-allylaminopyridine-4-carboxylate has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activity. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
157361-40-5 |
|---|---|
Nom du produit |
Ethyl 3-allylaminopyridine-4-carboxylate |
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
ethyl 3-(prop-2-enylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-3-6-13-10-8-12-7-5-9(10)11(14)15-4-2/h3,5,7-8,13H,1,4,6H2,2H3 |
Clé InChI |
GPEXVHLAJSQHIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=NC=C1)NCC=C |
SMILES canonique |
CCOC(=O)C1=C(C=NC=C1)NCC=C |
Synonymes |
4-Pyridinecarboxylicacid,3-(2-propenylamino)-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)
![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)
![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B130905.png)


![benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B130913.png)